molecular formula C13H22ClN5 B12217334 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12217334
M. Wt: 283.80 g/mol
InChI Key: SLADTAKEYAPSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctional pyrazole derivative featuring two 1-methyl-1H-pyrazole moieties linked via a methanamine bridge. The 3-isopropyl substituent on one pyrazole ring introduces steric bulk, while the N-methyl groups enhance hydrophobicity. Its structural uniqueness lies in the dual pyrazole framework, which may confer distinct physicochemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-10(2)13-7-12(18(4)16-13)9-14-8-11-5-6-15-17(11)3;/h5-7,10,14H,8-9H2,1-4H3;1H

InChI Key

SLADTAKEYAPSKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common approach is the reaction of 3-isopropyl-1-methyl-1H-pyrazole with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazole Rings

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-(Furan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine Furan-2-yl, 1-methylpyrazole C₁₀H₁₃N₃O 191.23 Replaces isopropyl with furan; reduced steric bulk.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro, N-methyl C₇H₁₁ClN₃ 172.64 Chloro substituent enhances polarity; lacks dual pyrazole system.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl, N-methyl C₇H₁₃N₃ 139.20 Smaller alkyl group (ethyl vs. isopropyl); single pyrazole.
(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Thiophen-3-yl, isopropyl C₁₁H₁₅N₃S 221.32 Thiophene introduces sulfur; single pyrazole.

Heterocycle Replacements

  • Pyridine Analogs: Compounds like (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine replace one pyrazole with pyridine, increasing basicity (pKa ~6.5 for pyridine vs.
  • Imidazole Derivatives : N-((1H-imidazol-5-yl)methyl)hexan-1-amine uses imidazole, which has two nitrogen atoms, enhancing H-bond acceptor capacity compared to pyrazole.

Physicochemical Properties

  • Hydrophobicity : The isopropyl group in the target compound increases lipophilicity (calculated logP ~2.5) compared to furan (logP ~1.8) or chloro-substituted analogs (logP ~1.5).
  • Hydrogen Bonding: The target compound has two H-bond donors (amine NH) and four acceptors (pyrazole N), whereas analogs like 13av (with benzo[d][1,3]dioxol) add aromatic oxygen as additional acceptors.

Biological Activity

The compound 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C13H22N5C_{13}H_{22}N_5 with a molecular weight of approximately 283.80 g/mol. The compound features two pyrazole rings which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H22N5
Molecular Weight283.80 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. In vitro studies demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects.

Case Study:
In a study involving a series of pyrazole derivatives, one analog demonstrated an IC50 value of 1.61 µg/mL against A-431 cells, suggesting that modifications on the pyrazole ring can enhance anticancer activity (source: MDPI) .

Anticonvulsant Activity

The anticonvulsant potential of pyrazole compounds has been well-documented. The target mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. The specific compound may exhibit similar properties, contributing to its potential use in seizure disorders.

Research Findings:
A study reported that certain pyrazole derivatives effectively reduced seizure activity in animal models, with one compound achieving over 97% inhibition at a concentration of 16.42 μM (source: ResearchGate) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole rings and substituents can significantly influence the potency and selectivity of these compounds.

  • Substituent Effects:
    • Alkyl groups on the pyrazole ring enhance lipophilicity and cellular permeability.
    • Electron-donating groups have been shown to improve binding affinity to target proteins.
  • Ring Modifications:
    • Variations in the position and type of substituents on the pyrazole rings can lead to different biological profiles, as seen in various studies where slight changes resulted in significant differences in activity.

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicity assessments indicate that certain derivatives may exhibit moderate toxicity; therefore, further studies are necessary to evaluate their safety for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.